

physical and chemical properties of N,N-diethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	N,N-diethylcyclopropanecarboxamide
Cat. No.:	B172468

[Get Quote](#)

An In-depth Technical Guide to N,N-diethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylcyclopropanecarboxamide, a member of the carboxamide family, presents a unique structural motif combining a strained cyclopropyl ring with a diethylamide group. This combination imparts distinct physical and chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The cyclopropyl group, a bioisostere for phenyl rings and other functional groups, can influence a molecule's metabolic stability, lipophilicity, and conformational rigidity. The N,N-diethylamide functionality is also a common feature in pharmacologically active compounds, affecting solubility, membrane permeability, and receptor binding. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, and potential applications of **N,N-diethylcyclopropanecarboxamide**, offering a foundational resource for researchers exploring its utility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **N,N-diethylcyclopropanecarboxamide** is fundamental to its application in research and development. While experimental data for some properties are not readily available in the public domain, reliable predictions can be made based on its chemical structure.

Table 1: Physical and Chemical Properties of **N,N-diethylcyclopropanecarboxamide**

Property	Value	Source
CAS Number	10374-28-4	[1]
Molecular Formula	C ₈ H ₁₅ NO	[1]
Molecular Weight	141.21 g/mol	[1]
Appearance	Predicted: Colorless to pale yellow liquid	Inferred from similar compounds
Boiling Point	Predicted: 224.1 ± 7.0 °C	[1]
Melting Point	Not available	
Density	Predicted: 0.999 ± 0.06 g/cm ³	[1]
Solubility	Predicted to be soluble in a range of organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is expected.	Inferred from structural analysis

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **N,N-diethylcyclopropanecarboxamide**. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on the functional groups present.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of **N,N-diethylcyclopropanecarboxamide** is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl ring and the two ethyl groups. Due to the restricted rotation around the amide C-N bond, the protons of the two ethyl groups may be diastereotopic, leading to more complex splitting patterns than simple quartets and triplets.

- Cyclopropyl protons: A complex multiplet is expected in the upfield region (approximately 0.5-1.5 ppm).
- Ethyl group protons (CH₂): Two separate quartets may be observed in the range of 3.2-3.5 ppm.
- Ethyl group protons (CH₃): Two distinct triplets are anticipated around 1.1-1.3 ppm.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.
- Cyclopropyl carbons: Signals in the upfield region (approximately 10-25 ppm).
- Ethyl group carbons (CH₂): Signals in the range of 40-45 ppm.
- Ethyl group carbons (CH₃): Signals around 12-15 ppm.

IR Spectroscopy (Infrared Spectroscopy)

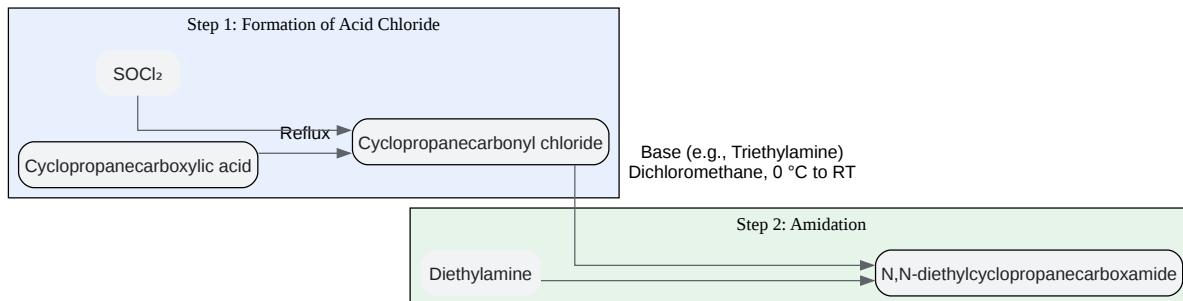
The IR spectrum is useful for identifying the key functional groups.

- C=O stretch (amide I band): A strong absorption band is expected in the region of 1630-1660 cm⁻¹.

- C-H stretch (cyclopropyl and ethyl groups): Multiple bands will be present in the 2850-3000 cm^{-1} region.
- C-N stretch: An absorption band around 1400-1450 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M^+) at $\text{m/z} = 141$.


Characteristic fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the cyclopropyl ring.

Synthesis of N,N-diethylcyclopropanecarboxamide

A robust and scalable synthesis is essential for the exploration of **N,N-diethylcyclopropanecarboxamide**'s potential applications. A common and effective method for the preparation of N,N-disubstituted amides is the reaction of an acid chloride with a secondary amine.

Proposed Synthetic Pathway

The synthesis of **N,N-diethylcyclopropanecarboxamide** can be achieved in two main steps starting from commercially available cyclopropanecarboxylic acid.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **N,N-diethylcyclopropanecarboxamide**.

Experimental Protocol

Step 1: Synthesis of Cyclopropanecarbonyl chloride

- Materials: Cyclopropanecarboxylic acid, Thionyl chloride.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place cyclopropanecarboxylic acid.
 - Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature.
 - Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
 - After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

- The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation or used directly in the next step.

Step 2: Synthesis of **N,N-diethylcyclopropanecarboxamide**

- Materials: Cyclopropanecarbonyl chloride, Diethylamine, Triethylamine (or another suitable base), Dichloromethane (or another inert solvent).
- Procedure:
 - Dissolve diethylamine (approximately 1.2 equivalents) and triethylamine (approximately 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of cyclopropanecarbonyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Separate the organic layer, and wash it successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude **N,N-diethylcyclopropanecarboxamide** can be purified by column chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Stability

The chemical reactivity of **N,N-diethylcyclopropanecarboxamide** is largely dictated by the interplay between the amide functionality and the strained cyclopropyl ring.

- Amide Hydrolysis: Like other amides, **N,N-diethylcyclopropanecarboxamide** can be hydrolyzed to cyclopropanecarboxylic acid and diethylamine under acidic or basic conditions, although typically requiring harsh conditions such as elevated temperatures.
- Reduction: The amide carbonyl can be reduced to the corresponding amine, **N,N-diethylcyclopropylmethanamine**, using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. This reactivity can be exploited for the synthesis of more complex molecular scaffolds.

The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Potential Applications in Drug Development

While specific biological activities of **N,N-diethylcyclopropanecarboxamide** are not extensively documented, its structural features suggest several potential applications in drug discovery and development.

- Scaffold for Bioactive Molecules: The **N,N-diethylcyclopropanecarboxamide** core can serve as a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. The cyclopropyl group can be used to probe binding pockets and improve metabolic stability, while the diethylamide can be modified to modulate solubility and target interactions.
- CNS-active Agents: The lipophilic nature of the molecule suggests potential for crossing the blood-brain barrier, making it a candidate for the development of central nervous system (CNS) active agents.
- Enzyme Inhibitors: The constrained conformation of the cyclopropyl ring could be advantageous in the design of specific enzyme inhibitors where a rigid binding motif is required.

Further research is needed to fully elucidate the pharmacological profile and therapeutic potential of **N,N-diethylcyclopropanecarboxamide** and its derivatives.

Safety and Handling

As a chemical entity intended for research, proper safety precautions must be observed when handling **N,N-diethylcyclopropanecarboxamide**. Based on the safety data for similar N,N-diethyl amides, the following guidelines are recommended.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- In case of Contact:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[\[2\]](#)[\[3\]](#)
 - Skin: Wash off immediately with soap and plenty of water.[\[2\]](#) Remove contaminated clothing.
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[2\]](#)[\[3\]](#)
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[3\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[4\]](#) Keep away from heat, sparks, and open flames.[\[4\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

N,N-diethylcyclopropanecarboxamide is a molecule with intriguing structural features that warrant further investigation by the scientific community. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and an outline of its potential applications and safety considerations. While a significant amount of experimental data is yet to be published, the information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemistry and biological potential of this unique compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-diethylcyclopropanecarboxamide | 10374-28-4 [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of N,N-diethylcyclopropanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172468#physical-and-chemical-properties-of-n-n-diethylcyclopropanecarboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com